N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a bis-benzothiadiazole core, where one benzothiadiazole unit is substituted with 1,3-dimethyl and 2,2-dioxido groups, while the other is linked via a carboxamide group. The carboxamide linker facilitates hydrogen bonding, a critical feature for molecular recognition in biological systems .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c1-19-13-6-4-10(8-14(13)20(2)25(19,22)23)16-15(21)9-3-5-11-12(7-9)18-24-17-11/h3-8H,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVUOFGZFLVABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the thiadiazole moiety is often linked to enhanced biological activity against a range of pathogens. For instance:
- Mechanism of Action : Thiadiazoles can inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Case Studies : A study published in Biochemical and Biophysical Research Communications highlighted the effectiveness of thiadiazole derivatives in combating antibiotic-resistant strains of bacteria .
Cancer Research
The compound's structural features make it a candidate for cancer drug development. Its ability to interact with cellular targets involved in tumor growth has been investigated through:
- Molecular Docking Studies : These studies predict binding affinities to various biological targets associated with cancer progression.
- In Vivo Studies : Preliminary results from animal models suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
Anti-inflammatory Properties
Similar compounds have shown promise in reducing inflammation by modulating immune responses. The compound's potential as an anti-inflammatory agent is supported by:
- Experimental Evidence : In vitro studies have demonstrated that related thiadiazole compounds can downregulate pro-inflammatory cytokines .
Polymer Chemistry
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be utilized as a building block in polymer synthesis due to its functional groups. Applications include:
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity.
- Case Study : Research has shown that polymers containing thiadiazole units exhibit improved charge transport properties suitable for electronic applications.
Nanotechnology
The compound's unique properties allow for its use in nanomaterials development:
- Nanocarriers for Drug Delivery : Its ability to form stable complexes with drugs makes it a candidate for designing nanocarriers that enhance drug solubility and bioavailability.
Environmental Remediation
The compound's potential in environmental science is notable, particularly in the remediation of contaminated sites:
- Heavy Metal Ion Removal : Thiadiazole derivatives have been studied for their ability to chelate heavy metals from wastewater.
Case Studies
Research on similar compounds has demonstrated their efficacy in removing pollutants from water sources through adsorption mechanisms.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazole/Thiadiazole Cores
Table 2: Activity and Property Comparisons
Key Findings:
- The carboxamide linkage in ND-11543 is critical for target binding, suggesting similar importance in the target compound .
- Physicochemical properties such as logP and solubility are influenced by substituents. For example, trifluoromethyl groups in ND-11543 enhance membrane permeability, while dioxido groups in the target compound may reduce aggregation in aqueous environments .
Q & A
Q. What are the typical synthetic pathways for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach starts with preparing the benzo[c][1,2,5]thiadiazole-5-carboxylic acid intermediate, which is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then coupled with the amine derivative (e.g., 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-amine) under basic conditions (e.g., triethylamine or pyridine) in solvents like DMF or dichloromethane. Reaction conditions (20–60°C, 4–12 hours) are optimized to achieve yields of 60–85% .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1. Acid chloride formation | SOCl₂, reflux, 3h | 90% | Exothermic reaction; requires dry conditions |
| 2. Amide coupling | Et₃N, DMF, 40°C, 6h | 75% | Monitoring via TLC (Rf = 0.5 in EtOAc/hexane) |
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Signals for methyl groups (δ 2.8–3.1 ppm, singlet), aromatic protons (δ 7.2–8.5 ppm), and sulfone groups (distinct deshielding effects) .
- HRMS : Molecular ion peak at m/z 375.42 (C₁₅H₁₃N₅O₃S₂) with <5 ppm error .
- FT-IR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves bond lengths (e.g., C–N: ~1.47 Å, C=S: ~1.61 Å) and dihedral angles between aromatic rings .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling steps but require rigorous drying to avoid hydrolysis .
- Catalysis : Use coupling agents like HATU or EDCI to improve amide bond formation efficiency .
- Microwave/Ultrasound Assistance : Reduces reaction time (e.g., from 6h to 30 min) and increases yields by 15–20% via enhanced kinetics .
- Purification : Gradient flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC (C18 column, methanol/water) achieves >95% purity .
Q. Critical Parameters :
- Temperature control (±2°C) to prevent side reactions (e.g., sulfone decomposition).
- Stoichiometric ratios (1:1.1 for amine:acid chloride) to minimize unreacted intermediates.
Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Mechanistic Validation : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). For example, if docking predicts strong binding to kinase X but experimental IC₅₀ is weak, validate via:
- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements .
- Mutagenesis Studies : Test binding to kinase X mutants to confirm interaction sites .
- Data Triangulation : Cross-reference results with structural analogs. If the compound’s logP (predicted: 2.8) conflicts with solubility data, use HPLC-derived logP measurements and adjust QSAR models .
- Dynamic Simulations : MD simulations (100 ns) to assess protein-ligand stability under physiological conditions .
Data Contradiction Analysis
Scenario : Conflicting reports on cytotoxicity (IC₅₀ ranges from 5 µM to >100 µM in similar cell lines).
- Resolution Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
